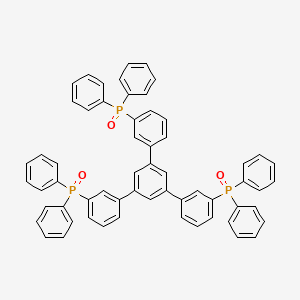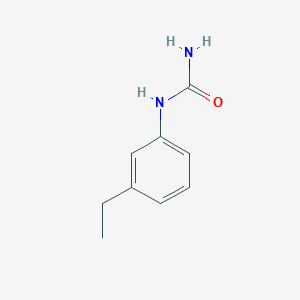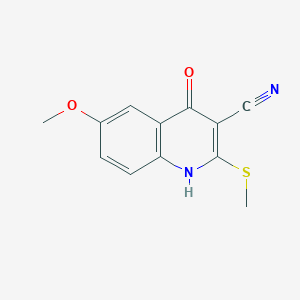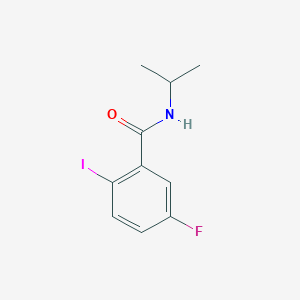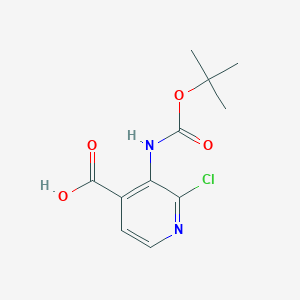
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide
概要
説明
“5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its antibacterial efficacy . It is an analogue of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide, which has shown significant antibacterial activities against extended-spectrum beta-lactamase producing Escherichia coli (ESBL E. coli) .
Synthesis Analysis
The compound was synthesized by reacting 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent and pyridine, which acted as a solvent as well as a base . The yield of the synthesis was reported to be good (80%) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various computational applications. For instance, the geometry of the synthesized compounds and other physical properties, like non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors, including the chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index can be calculated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the reaction of 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent . The reaction was carried out in pyridine, which acted as a solvent .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various computational applications. For instance, the geometry of the synthesized compounds and other physical properties, like non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors, including the chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index can be calculated .作用機序
Target of Action
It’s known that this compound is synthesized via suzuki–miyaura cross-coupling , a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might interact with various biological targets depending on the specific functional groups attached to it.
Mode of Action
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, involves the formation of new carbon-carbon bonds . This could imply that the compound might interact with its biological targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Compounds synthesized via suzuki–miyaura cross-coupling have been used in a wide range of applications, suggesting that they might affect various biochemical pathways .
Result of Action
The compound’s synthesis involves the formation of new carbon-carbon bonds , which could lead to changes in the structure and function of its biological targets.
Action Environment
The stability of organoboron reagents used in suzuki–miyaura cross-coupling, a key step in the synthesis of this compound, can be influenced by factors such as air and moisture .
特性
IUPAC Name |
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-13-5-4-8(7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHMNGPDWUDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
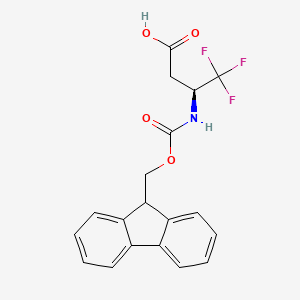
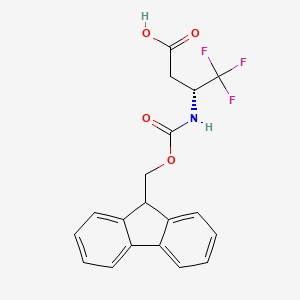


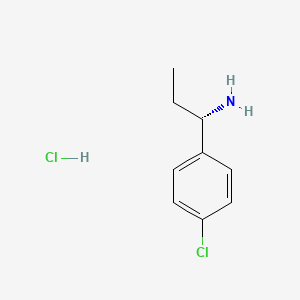
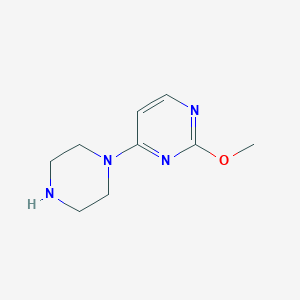
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
